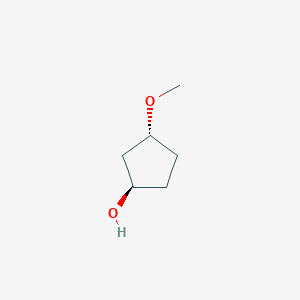

trans-3-Methoxycyclopentanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(1R,3R)-3-methoxycyclopentan-1-ol |

InChI |

InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

DYTJEQBUSOPLJD-PHDIDXHHSA-N |

Isomeric SMILES |

CO[C@@H]1CC[C@H](C1)O |

Canonical SMILES |

COC1CCC(C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methoxycyclopentanols

Diastereoselective and Enantioselective Synthesis of trans-2-Methoxycyclopentanol

Achieving control over the relative and absolute stereochemistry is paramount in the synthesis of substituted cycloalkanes. For trans-2-methoxycyclopentanol, strategies are employed that proceed via predictable, stereospecific mechanisms to set the desired 1,2-trans relationship between the methoxy (B1213986) and hydroxyl groups.

The ring-opening of cyclopentene (B43876) oxide serves as a robust and highly stereospecific method for generating 1,2-disubstituted cyclopentanes with an anti configuration, which corresponds to the trans isomer. The high ring strain of the three-membered epoxide ring facilitates nucleophilic attack under both acidic and basic conditions. chemistrysteps.commasterorganicchemistry.com This inherent reactivity makes epoxides excellent precursors for the synthesis of trans-1,2-diols and their derivatives. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the epoxide carbons and makes the oxygen a better leaving group. libretexts.orglibretexts.org The nucleophile, in this case methanol (B129727), then attacks one of the carbons of the protonated epoxide. This nucleophilic attack occurs from the side opposite to the carbon-oxygen bond, proceeding through an SN2-like backside attack. chemistrysteps.comyoutube.com This mechanism dictates an inversion of configuration at the site of attack, leading exclusively to the formation of the trans or anti product. chemistrysteps.comlibretexts.org

The reaction is regioselective when using unsymmetrical epoxides; the nucleophile preferentially attacks the more substituted carbon because that carbon can better stabilize the partial positive charge that develops in the transition state, which has significant SN1 character. libretexts.orglibretexts.org However, for a symmetrical substrate like cyclopentene oxide, attack at either carbon atom yields the same product, (±)-trans-2-methoxycyclopentanol.

Table 1: Acid-Catalyzed Ring-Opening of Cyclopentene Oxide

| Catalyst | Nucleophile | Solvent | Product | Stereochemistry |

|---|---|---|---|---|

| H₂SO₄ (catalytic) | Methanol | Methanol | trans-2-Methoxycyclopentanol | anti |

In basic or neutral conditions, the ring-opening of an epoxide is driven by the nucleophilic strength of the attacking species. masterorganicchemistry.com The reaction proceeds via a classic SN2 mechanism where a strong nucleophile, such as the methoxide (B1231860) ion (CH₃O⁻) from sodium methoxide, directly attacks one of the epoxide carbons. chegg.com This attack occurs at the less sterically hindered position, which for the symmetrical cyclopentene oxide means either carbon is equally accessible. masterorganicchemistry.comyoutube.com

Similar to the acid-catalyzed pathway, the base-catalyzed reaction involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the point of attack. masterorganicchemistry.com This stereospecificity ensures that the resulting methoxy and newly formed alkoxide groups are positioned on opposite faces of the cyclopentane (B165970) ring. A subsequent protonation step during aqueous workup neutralizes the alkoxide to yield the final trans-2-methoxycyclopentanol product. chemistrysteps.commasterorganicchemistry.com

Table 2: Base-Catalyzed Ring-Opening of Cyclopentene Oxide

| Reagent | Solvent | Intermediate | Final Product | Stereochemistry |

|---|

The stereochemical outcome of the epoxide ring-opening is consistently anti-addition, yielding the trans-diastereomer regardless of whether the reaction is acid- or base-catalyzed. chemistrysteps.comlibretexts.org This uniform outcome is a direct consequence of the underlying SN2-type mechanism governing the nucleophilic attack.

Under Basic Conditions: The mechanism is a straightforward SN2 reaction. A potent, negatively charged nucleophile (methoxide) attacks an electrophilic carbon, and the ring opens as the carbon-oxygen bond breaks. The reaction involves a single concerted step where the nucleophile attacks from the back, leading to inversion of configuration and the trans product. masterorganicchemistry.comlibretexts.org The driving force is the relief of the significant ring strain (about 13 kcal/mol) in the epoxide. masterorganicchemistry.com

Under Acidic Conditions: The mechanism is more complex, often described as a hybrid between SN1 and SN2. libretexts.org After the initial protonation of the epoxide oxygen, the C-O bonds weaken and begin to break. libretexts.org This allows a partial positive charge to build on the carbon atoms, making the epoxide more reactive toward even weak nucleophiles like methanol. khanacademy.org While there is some SN1 character, a discrete carbocation intermediate does not fully form. The nucleophile attacks the carbon before the leaving group has completely departed. libretexts.orglibretexts.org This backside attack mechanism ensures an inversion of configuration, leading to the same trans stereochemical outcome as the base-catalyzed pathway. pearson.com

An alternative strategy for synthesizing methoxycyclopentanols involves the reduction of a corresponding ketone precursor. This approach is advantageous when the precursor, 2-methoxycyclopentanone, is readily available. The stereochemical outcome of the reduction is dependent on the choice of reducing agent and the steric environment of the ketone.

The reduction of 2-methoxycyclopentanone to 2-methoxycyclopentanol can be achieved using various hydride-based reducing agents. The primary challenge in this transformation is controlling the diastereoselectivity to favor the desired trans isomer over the cis isomer.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The stereoselectivity is often governed by the steric hindrance around the carbonyl group. The hydride nucleophile will typically attack from the less sterically hindered face of the ketone. For 2-methoxycyclopentanone, the methoxy group at the adjacent carbon atom can influence the trajectory of the incoming hydride, often leading to a mixture of cis and trans diastereomers. The precise ratio of these isomers can be sensitive to the specific reagent and reaction conditions used.

Table 3: Reduction of 2-Methoxycyclopentanone

| Ketone Precursor | Reducing Agent | Product(s) |

|---|---|---|

| 2-Methoxycyclopentanone | Sodium Borohydride (NaBH₄) | cis- and trans-2-Methoxycyclopentanol |

Reduction-Based Approaches to Methoxycyclopentanols

Asymmetric Hydrogenation and Bioreduction Strategies for Chiral Methoxycyclopentanols

The stereoselective reduction of the prochiral ketone, 3-methoxycyclopentanone (B7938530), is a primary route to access trans-3-Methoxycyclopentanol. The choice of reducing agent is critical in directing the stereochemical outcome of the reaction, with bulky hydride reagents generally favoring the formation of the trans isomer.

One of the most effective reagents for this transformation is L-Selectride® (lithium tri-sec-butylborohydride). Its significant steric bulk directs the hydride attack to the less hindered face of the ketone, which, in the case of 3-methoxycyclopentanone, leads to the formation of the trans alcohol as the major product. The diastereoselectivity of this reduction is often high, though specific yields and ratios can be substrate and condition-dependent.

Another common laboratory reducing agent, sodium borohydride (NaBH₄), typically exhibits lower stereoselectivity in the reduction of cyclic ketones compared to bulkier reagents. However, its selectivity can be significantly enhanced by the addition of cerium(III) chloride (the Luche reduction). While this method is renowned for the chemoselective reduction of α,β-unsaturated ketones, it can also influence the stereochemical outcome in the reduction of saturated cyclic ketones, often favoring the thermodynamically more stable product. In the context of 3-methoxycyclopentanone reduction, this can lead to an increased proportion of the trans isomer.

Bioreduction, utilizing enzymes such as alcohol dehydrogenases, presents a powerful and environmentally benign alternative for the synthesis of chiral alcohols. These enzymatic reactions can proceed with exceptional levels of enantioselectivity and diastereoselectivity. While specific examples detailing the bioreduction of 3-methoxycyclopentanone to this compound are not extensively documented in readily available literature, the broad substrate scope of many ketoreductases suggests this as a highly promising avenue for achieving high optical purity.

Below is a comparative table of common reduction strategies for the synthesis of this compound:

| Reduction Strategy | Reagent/Catalyst | Typical Diastereoselectivity (trans:cis) | Key Features |

| Asymmetric Hydrogenation | L-Selectride® | High | Sterically demanding hydride reagent favors attack from the less hindered face. |

| Chemoselective Reduction | Sodium Borohydride / CeCl₃ | Moderate to High | Cerium salt can enhance stereoselectivity. |

| Bioreduction | Alcohol Dehydrogenases | Potentially Very High | Offers high enantioselectivity and diastereoselectivity under mild conditions. |

Catalytic Strategies for Stereocontrolled Synthesis

Beyond stoichiometric reducing agents, catalytic methods offer a more atom-economical and elegant approach to stereocontrolled synthesis. Catalytic hydrogenation, employing chiral catalysts, can provide access to enantiomerically enriched cyclopentanols. For instance, the asymmetric hydrogenation of a suitable precursor, such as 3-methoxycyclopent-2-en-1-one, using a chiral rhodium or ruthenium complex could, in principle, yield chiral this compound after subsequent reduction of the double bond.

The development of catalytic systems that can achieve high diastereoselectivity in the reduction of substituted cyclopentanones is an active area of research. These strategies often rely on the intricate interplay between the substrate, catalyst, and reaction conditions to favor the formation of a single stereoisomer.

Functionalization of Cyclopentanol (B49286) Skeletons for Directed Methoxy Substituent Introduction

An alternative synthetic approach involves the introduction of the methoxy group onto a pre-existing cyclopentanol scaffold with the desired stereochemistry. This can be achieved through a variety of functionalization reactions. For example, a directed methoxylation could be envisioned starting from a cyclopentane-1,3-diol. By selectively protecting one hydroxyl group, the remaining alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a methoxide source would proceed with inversion of stereochemistry. Therefore, starting with a cis-1,3-diol derivative would lead to the desired this compound. The success of this strategy hinges on the ability to selectively functionalize one of the hydroxyl groups in the starting diol.

Multi-Step Synthetic Sequences Utilizing Methoxycyclopentanols as Chiral Building Blocks in Complex Molecule Assembly

The utility of this compound lies in its role as a versatile chiral building block for the synthesis of more complex and biologically active molecules. Its defined stereochemistry can be transferred to the target molecule, reducing the need for challenging stereoselective steps later in the synthetic sequence.

While specific, publicly documented examples of the direct use of this compound in multi-step syntheses are not abundant, its structural motif is present in a variety of natural products and pharmaceutical agents. For instance, substituted cyclopentane rings are core features of prostaglandins, a class of lipid compounds with diverse physiological effects. The synthesis of prostaglandin (B15479496) analogues often relies on chiral cyclopentane-based intermediates. A synthon like this compound could serve as a precursor to key intermediates in these synthetic pathways, with the methoxy group acting as a handle for further functionalization or as a protecting group for a hydroxyl function.

The application of such chiral building blocks is a cornerstone of "chiral pool" synthesis, where readily available, enantiomerically pure natural products are used as starting materials for the synthesis of other chiral compounds. The development of efficient and stereoselective routes to molecules like this compound expands the repertoire of available synthons for medicinal and materials chemists.

Stereochemical Investigations and Chiral Purity

Determination of Relative and Absolute Stereochemistry in Methoxycyclopentanols

The trans configuration of 3-methoxycyclopentanol gives rise to a pair of enantiomers: (1R,3R)-3-methoxycyclopentanol and (1S,3S)-3-methoxycyclopentanol. The determination of the specific arrangement of the hydroxyl and methoxy (B1213986) groups relative to each other (relative stereochemistry) and their absolute spatial orientation (absolute stereochemistry) is fundamental. This is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the relative stereochemistry of diastereomers. In the case of substituted cyclopentanols, the spatial relationship between substituents can be elucidated by analyzing coupling constants (³JHH) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments.

For 1,3-disubstituted cyclopentanes, the magnitude of the vicinal coupling constants between protons on adjacent carbons can help infer the cis or trans relationship of the substituents. In trans-3-methoxycyclopentanol, the coupling patterns of the protons at C1, C2, and C3 would be distinct from its cis counterpart.

NOE spectroscopy provides direct evidence of the spatial proximity of protons. In a NOESY or ROESY experiment, irradiation of the methoxy protons (-OCH₃) would result in an enhancement of the signals of nearby protons. For the trans isomer, NOEs would be expected between the methoxy group and protons on the same face of the cyclopentane (B165970) ring, which would differ from the NOE correlations observed for the cis isomer. The relative stereochemistry of substituted cyclopentanes can be inferred by comparing experimentally obtained coupling constants and NOE data with those predicted by computational models for each possible diastereomer. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Substituted Cyclopentanols

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 (CH-OH) | 3.8 - 4.2 | 70 - 75 |

| H-3 (CH-OCH₃) | 3.5 - 3.9 | 80 - 85 |

| -OCH₃ | 3.2 - 3.4 | 55 - 60 |

| Cyclopentyl CH₂ | 1.5 - 2.2 | 20 - 40 |

Note: The values presented are typical ranges for substituted cyclopentanols and may vary for this compound.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires the formation of a single crystal of the compound or a suitable crystalline derivative. For a non-crystalline alcohol like this compound, derivatization with a chiral resolving agent that induces crystallization is a common strategy.

The process involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form diastereomeric esters. These diastereomers, having different physical properties, can be separated, and upon crystallization, their three-dimensional structures can be determined by X-ray diffraction. The known absolute configuration of the chiral auxiliary allows for the unambiguous assignment of the absolute configuration of the alcohol. The Flack parameter, obtained from the crystallographic data, is a critical value that confirms the correctness of the assigned absolute stereochemistry. mdpi.com

Chiroptical methods, such as polarimetry and circular dichroism (CD) spectroscopy, are employed to measure the enantiomeric excess (ee) of a chiral sample.

Polarimetry : This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers in the mixture. By comparing the specific rotation of a sample to that of the pure enantiomer, the enantiomeric excess can be calculated.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This technique can be used to determine the enantiomeric excess and, in some cases, the absolute configuration by comparing the experimental spectrum with computationally predicted spectra.

For more accurate and direct measurement of enantiomeric excess, chiral chromatography techniques are often preferred.

Influence of Stereochemistry on Chemical Reaction Pathways and Selectivity

The stereochemistry of this compound significantly influences its reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the hydroxyl and methoxy groups can direct the approach of reagents and stabilize transition states, leading to stereoselective transformations.

In reactions involving the hydroxyl group, such as esterification or etherification, the accessibility of the hydroxyl group can be affected by the orientation of the methoxy group. For example, in an intramolecular cyclization reaction, the trans relationship between the hydroxyl and methoxy groups would lead to a different product than would be formed from the cis isomer due to the different spatial distances and orientations between the reacting functional groups.

Furthermore, in reactions where the cyclopentane ring itself is modified, such as in oxidation or substitution reactions, the existing stereocenters will direct the formation of new stereocenters, a phenomenon known as diastereoselection. The hydroxyl and methoxy groups can act as directing groups, influencing the facial selectivity of reagent attack on the ring. For instance, in a directed epoxidation or cyclopropanation of an alkenyl-substituted cyclopentanol (B49286), the hydroxyl group can coordinate to the metal catalyst and direct the reagent to the same face of the ring, resulting in a high degree of diastereoselectivity. nih.gov

Table 2: Expected Products from a Hypothetical Directed Reaction on a Derivative of cis- and this compound

| Starting Isomer | Directing Group | Reagent Approach | Expected Major Diastereomer |

| cis | Hydroxyl | syn to Hydroxyl | Product A |

| trans | Hydroxyl | syn to Hydroxyl | Product B |

Enantiomeric Resolution Techniques for Racemic Methoxycyclopentanol Mixtures

Since chemical synthesis of this compound from achiral starting materials typically yields a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers is crucial for applications where a single enantiomer is required. Several techniques can be employed for the resolution of racemic alcohols.

Chemical Resolution via Diastereomeric Derivatives : This classical method involves the reaction of the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form a mixture of diastereomeric esters. acs.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols and the recovered chiral auxiliary.

Enzymatic Resolution : Lipases are a class of enzymes that can catalyze the enantioselective acylation or deacylation of alcohols. jocpr.commdpi.com In a kinetic resolution process, one enantiomer of the racemic alcohol reacts at a much faster rate than the other, leading to the separation of the unreacted enantiomer and the acylated product. For instance, treating racemic this compound with an acyl donor in the presence of a suitable lipase (B570770), such as Candida antarctica lipase B (CALB), could lead to the selective acylation of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. acs.org

Chiral Chromatography : This is a powerful analytical and preparative technique for separating enantiomers. gcms.cz The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns can be utilized for the analytical determination of enantiomeric excess and for the preparative separation of the enantiomers of this compound. sigmaaldrich.comresearchgate.net

Table 3: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chemical Resolution | Formation and separation of diastereomers | Well-established, scalable | Requires stoichiometric chiral auxiliary, may require trial-and-error to find a suitable resolving agent |

| Enzymatic Resolution | Enantioselective enzyme catalysis | High enantioselectivity, mild reaction conditions | Maximum 50% yield for the desired product, enzyme cost and stability |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Direct separation, high resolution, applicable to small quantities | High cost of chiral columns, limited loading capacity for preparative scale |

Mechanistic Studies of Chemical Transformations Involving Methoxycyclopentanols

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in trans-3-Methoxycyclopentanol is a primary site for a variety of chemical transformations, including oxidation, esterification, and etherification. The stereochemistry of the cyclopentyl ring and the electronic influence of the methoxy (B1213986) group play crucial roles in the mechanisms of these reactions.

Oxidation Pathways and Associated Mechanisms

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, this reaction yields 3-methoxycyclopentanone (B7938530). The specific reagents employed dictate the underlying mechanism.

Common oxidizing agents such as chromates (e.g., pyridinium (B92312) chlorochromate, PCC) or permanganates, as well as modern reagents like Dess-Martin periodinane, can be utilized. The general mechanism for chromate-based oxidation involves the formation of a chromate (B82759) ester intermediate. In an acidic medium, the alcohol oxygen attacks the chromium atom of chromic acid, followed by deprotonation to form the ester. A subsequent E2-like elimination, where a base removes the proton from the carbon bearing the oxygen, leads to the formation of the ketone and a reduced chromium species.

The reaction pathway can be summarized as follows:

Formation of Chromate Ester: The hydroxyl group of this compound attacks the chromium(VI) species.

Proton Transfer: A proton is transferred from the positively charged oxygen to a base.

Elimination: A base-assisted removal of the hydrogen on the carbon attached to the oxygen leads to the formation of a carbon-oxygen double bond and the reduction of chromium.

It is also plausible that oxidation could occur at other positions on the cyclopentane (B165970) ring, although this is generally less favored than the direct oxidation of the secondary alcohol. Such pathways would likely involve radical mechanisms, particularly under more forcing conditions or with specific radical initiators.

| Reagent | Typical Conditions | mechanistic Pathway |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Formation of chromate ester followed by elimination |

| Potassium Permanganate (KMnO4) | Basic, cold conditions or acidic conditions | Formation of a cyclic manganate (B1198562) ester |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Ligand exchange followed by reductive elimination |

Derivatization via Esterification and Transesterification Reactions

Esterification is a common derivatization technique for alcohols. The reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) yields the corresponding ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic example.

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.

Nucleophilic Attack: The hydroxyl oxygen of this compound attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final product.

Transesterification, the conversion of one ester to another, can also be employed. For instance, reacting this compound with an excess of a simple ester (e.g., ethyl acetate) in the presence of an acid or base catalyst can produce trans-3-methoxycyclopentyl acetate. The mechanism under basic conditions involves the nucleophilic attack of the deprotonated alcohol (alkoxide) on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then expels the original alkoxide group.

| Kinetic Model | Description | Applicability to this compound Esterification |

|---|---|---|

| Langmuir–Hinshelwood–Hougen–Watson (LHHW) | Assumes the reaction occurs between adsorbed species on the catalyst surface. | Applicable for heterogeneous acid-catalyzed esterification. |

| Eley–Rideal (ER) | Describes a reaction between an adsorbed molecule and a molecule in the bulk phase. | Can be considered if one of the reactants is strongly adsorbed while the other is not. |

| Pseudo-Homogeneous | Treats the heterogeneous catalytic system as a homogeneous one, simplifying the rate law. | Often used for initial kinetic analysis due to its simplicity. |

Intermolecular and Intramolecular Etherification Reactions

The hydroxyl group of this compound can undergo etherification to form a new ether linkage. The Williamson ether synthesis is a common method for intermolecular etherification. This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. To synthesize an ether from this compound, it would first be treated with a strong base (e.g., sodium hydride) to form the trans-3-methoxycyclopentoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Intramolecular etherification is also a possibility if a suitable leaving group is present on a side chain of the molecule. For example, if this compound were modified to contain a leaving group at an appropriate position, base-catalyzed intramolecular cyclization could lead to the formation of a bicyclic ether. The feasibility of such a reaction is governed by the ring strain of the resulting bicyclic system, with the formation of five- and six-membered rings being generally favored (Baldwin's rules).

Reactions Involving the Methoxy Functionality

The methoxy group of this compound is generally less reactive than the hydroxyl group. However, under specific conditions, it can participate in nucleophilic substitution and transetherification reactions.

Nucleophilic Substitution Reactions at the Methoxy Group

The cleavage of the ether linkage in the methoxy group typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether.

For this compound, the reaction would be initiated by the protonation of the ether oxygen by the strong acid. Following protonation, a halide ion (Br⁻ or I⁻) can act as a nucleophile. The subsequent step depends on the stability of the potential carbocation. If a stable carbocation can be formed at the cyclopentyl carbon, an SN1 mechanism may operate. However, given that a secondary carbocation on a cyclopentyl ring is not exceptionally stable, an SN2 mechanism is more likely. In this case, the halide ion would attack the methyl carbon of the protonated ether, leading to the formation of methyl halide and trans-cyclopentane-1,3-diol. The attack occurs at the less sterically hindered methyl group.

Transetherification and Related Interconversion Processes

Transetherification involves the exchange of the alkyl or aryl group of an ether. This process is less common than transesterification and often requires specific catalysts. For this compound, a hypothetical transetherification reaction would involve reacting it with another alcohol in the presence of a catalyst to exchange the methyl group of the methoxy functionality.

Mechanistically, acid-catalyzed transetherification can be envisioned to proceed via the protonation of the ether oxygen, followed by nucleophilic attack by another alcohol molecule. This would lead to a protonated intermediate that could then lose methanol (B129727) to form the new ether. This process is generally an equilibrium, and driving the reaction to completion would require strategies such as using a large excess of the new alcohol or removing the displaced alcohol (methanol) from the reaction mixture. More advanced catalytic systems, sometimes involving metal catalysts, can facilitate C-O bond metathesis under milder conditions.

Reactivity of the Cyclopentane Ring System

The five-membered cyclopentane ring, present in this compound, exhibits a unique reactivity profile influenced by its inherent ring strain and the conformational flexibility it possesses. Unlike the relatively strain-free cyclohexane, cyclopentane has a moderate amount of ring strain, which can be a driving force for certain chemical transformations. The presence of hydroxyl and methoxy substituents further modulates this reactivity, introducing polar and steric factors that can direct the course of chemical reactions.

Ring Expansion and Ring Contraction Reactions

The cyclopentane ring system can undergo both ring expansion to form more stable six-membered rings and, under specific conditions, contraction to four-membered rings. These transformations are often mediated by the formation of carbocation intermediates.

Ring Expansion: A common pathway for the ring expansion of cyclopentyl systems involves the formation of a carbocation adjacent to the ring. In the case of this compound, treatment with a strong acid can lead to the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a secondary carbocation. This carbocation can then undergo a rearrangement, wherein a carbon-carbon bond from the ring migrates to the carbocationic center. This process, a type of Wagner-Meerwein rearrangement, results in the expansion of the five-membered ring to a more stable six-membered (cyclohexyl) carbocation. Subsequent reaction with a nucleophile or elimination of a proton can then lead to a stable cyclohexyl product.

A related study on the acid-catalyzed reaction of 3-methylcyclopentanol (B93247) in sulfuric acid demonstrated that the initially formed cyclopentyl carbocation rearranges to a more stable cyclohexyl carbocation, ultimately leading to the formation of cyclohexene. southern.edu This provides experimental support for the plausibility of ring expansion in substituted cyclopentanol (B49286) systems under acidic conditions. The methoxy group in this compound could potentially influence the stability of the carbocation intermediate and thus the propensity for rearrangement.

Ring Contraction: While less common than ring expansion, ring contraction of cyclopentane derivatives can be induced under specific synthetic conditions. One such method is the Favorskii rearrangement of α-haloketones derived from cyclopentanone (B42830). Although not a direct reaction of this compound, its oxidation to the corresponding ketone and subsequent halogenation would provide a substrate for this type of transformation. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a cyclopentanecarboxylic acid derivative with a contracted ring.

The table below summarizes hypothetical reaction conditions that could lead to ring expansion or contraction of a this compound derivative.

| Transformation | Reagents and Conditions | Plausible Intermediate | Expected Product Class |

| Ring Expansion | Concentrated H₂SO₄, heat | Secondary cyclopentyl carbocation, followed by rearrangement to a tertiary cyclohexyl carbocation | Substituted cyclohexenes or cyclohexanols |

| Ring Contraction | 1. Oxidation (e.g., PCC) 2. α-Halogenation (e.g., Br₂/AcOH) 3. Base (e.g., NaOMe) | Cyclopropanone intermediate | Cyclopentanecarboxylic acid ester |

Functionalization of Peripheral Ring Carbons

The existing hydroxyl and methoxy groups on the cyclopentane ring of this compound can direct the further functionalization of the peripheral carbon atoms.

Oxidation: The secondary alcohol at the C1 position can be readily oxidized to a ketone, yielding 3-methoxycyclopentanone. A variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, can achieve this transformation under mild conditions. The resulting ketone is a versatile intermediate for a range of further reactions, including aldol (B89426) condensations, Grignard additions, and Baeyer-Villiger oxidations.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. This allows for nucleophilic substitution reactions to introduce a variety of other functional groups at the C1 position. The stereochemistry of these substitutions will be highly dependent on the reaction mechanism (Sₙ1 or Sₙ2) and the potential for neighboring group participation by the methoxy group.

Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the context of this compound, this would lead to the formation of a diol.

The following table outlines some potential functionalization reactions of the peripheral carbons of this compound.

| Reaction Type | Reagent(s) | Position of Functionalization | Product Functional Group |

| Oxidation | Pyridinium chlorochromate (PCC) | C1 | Ketone |

| Tosylation | p-Toluenesulfonyl chloride, pyridine | C1 | Tosylate |

| Nucleophilic Substitution | NaCN (following tosylation) | C1 | Nitrile |

| Ether Cleavage | Excess HI, heat | C3 | Hydroxyl |

Influence of Electronic and Steric Effects on Regioselectivity and Stereoselectivity in Methoxycyclopentanol Reactions

The interplay of electronic and steric effects is crucial in determining the outcome of reactions involving this compound, particularly with respect to regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the preferential formation of one stereoisomer over another).

Regioselectivity: In reactions such as elimination, the position of the newly formed double bond is governed by the stability of the possible alkene products (Zaitsev's rule) and the acidity of the protons being removed. The electron-withdrawing inductive effect of the methoxy group can influence the acidity of adjacent protons. For example, in an E2 elimination of a derivative of this compound (e.g., the tosylate), a strong, non-bulky base might preferentially abstract a proton from the C2 position due to the inductive effect of the methoxy group at C3, leading to the formation of 3-methoxycyclopent-1-ene. Conversely, a bulky base might favor abstraction of the less sterically hindered proton at C5.

Stereoselectivity: The trans relationship between the hydroxyl and methoxy groups in this compound has significant stereochemical implications.

Nucleophilic Substitution: In Sₙ2 reactions at C1 (after conversion of the hydroxyl to a leaving group), the nucleophile will attack from the face opposite to the leaving group, resulting in an inversion of configuration at that center. The stereochemistry at C3 will remain unchanged.

Epoxidation: If the cyclopentane ring were to contain a double bond, the stereochemistry of epoxidation would be influenced by the directing effects of the hydroxyl and methoxy groups. For instance, if a double bond were adjacent to the hydroxyl-bearing carbon, the hydroxyl group could direct the epoxidizing agent (like m-CPBA) to the same face of the ring through hydrogen bonding, leading to a syn-epoxide.

The table below provides a hypothetical analysis of the expected major product based on electronic and steric effects in selected reactions.

| Reaction | Substrate Derivative | Reagent | Key Influencing Factor(s) | Expected Major Product |

| E2 Elimination | trans-3-Methoxycyclopentyl tosylate | Potassium tert-butoxide | Steric hindrance | 1-Methoxycyclopent-2-ene |

| Sₙ2 Substitution | trans-3-Methoxycyclopentyl tosylate | Sodium azide (B81097) (NaN₃) | Backside attack | cis-1-Azido-3-methoxycyclopentane |

| Solvolysis | trans-3-Methoxycyclopentyl tosylate | Acetic acid | Neighboring group participation | Mixture of trans and cis acetates, potentially with rearranged products |

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For trans-3-Methoxycyclopentanol, a combination of one-dimensional and two-dimensional NMR techniques would provide unambiguous evidence for its constitution and relative stereochemistry.

Detailed ¹H NMR Analysis: Chemical Shifts and Coupling Constants for Stereochemical Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each proton, with chemical shifts influenced by the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups. The proton attached to the carbon bearing the hydroxyl group (H-1) would appear as a multiplet in the range of δ 4.0-4.3 ppm. Similarly, the proton on the carbon with the methoxy group (H-3) is expected to resonate as a multiplet around δ 3.6-3.9 ppm. The methoxy group's three protons would give rise to a sharp singlet at approximately δ 3.3 ppm.

The remaining methylene (B1212753) protons on the cyclopentane (B165970) ring would appear as complex multiplets in the upfield region, typically between δ 1.5 and 2.2 ppm. The protons on C-2 and C-5, being adjacent to the substituted carbons, would likely be found in the more downfield portion of this range compared to the protons on C-4.

The key to confirming the trans stereochemistry lies in the analysis of the proton-proton coupling constants (J-values). In a cyclopentane ring, the coupling constant between vicinal protons is dependent on the dihedral angle between them. For a trans arrangement of substituents at C-1 and C-3, the coupling constants between H-1 and the adjacent H-2 protons, as well as between H-3 and the adjacent H-2 and H-4 protons, would be expected to show both cis and trans relationships. Typically, trans vicinal coupling constants in cyclopentane rings are smaller (around 2-8 Hz) than cis couplings (around 6-12 Hz) acs.orgcdnsciencepub.com. The specific values would depend on the conformational averaging of the cyclopentane ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | 4.0 - 4.3 | Multiplet | J1,2, J1,5 |

| H-3 | 3.6 - 3.9 | Multiplet | J3,2, J3,4 |

| -OCH₃ | ~3.3 | Singlet | N/A |

| H-2, H-4, H-5 | 1.5 - 2.2 | Complex Multiplets | Multiple J-couplings |

| -OH | Variable | Singlet (broad) | N/A |

¹³C NMR Spectroscopy: Resonances and Substituent Effects in Cyclic Ether-Alcohol Systems

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The carbons directly attached to the oxygen atoms, C-1 and C-3, would be the most deshielded, appearing furthest downfield. C-1 (bearing the -OH group) is expected to resonate in the range of δ 70-75 ppm, while C-3 (bearing the -OCH₃ group) would likely appear at a slightly more downfield position, around δ 80-85 ppm, due to the ether linkage. The methoxy carbon (-OCH₃) would have a characteristic chemical shift around δ 56-58 ppm.

The methylene carbons of the cyclopentane ring (C-2, C-4, and C-5) would be found in the upfield region of the spectrum. The chemical shifts of these carbons are influenced by the proximity and orientation of the substituents. Typically, carbons adjacent to the substituted carbons (C-2 and C-5) would be expected around δ 35-45 ppm, while the carbon further away (C-4) would be more shielded, resonating at a slightly lower chemical shift. The trans configuration of the substituents generally results in less steric compression compared to a cis arrangement, which can influence the precise chemical shifts. In cis-1,2-disubstituted cyclopentanes, for instance, the substituted carbons are generally more shielded (shifted upfield) compared to their trans counterparts due to steric interactions. cdnsciencepub.com

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 70 - 75 |

| C-3 | 80 - 85 |

| -OCH₃ | 56 - 58 |

| C-2, C-5 | 35 - 45 |

| C-4 | 30 - 38 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Elucidation

To unequivocally assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect H-1 to the H-2 protons, H-2 to H-1 and H-3, H-3 to H-2 and H-4, and so on, establishing the connectivity of the protons around the cyclopentane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. For example, the proton signal at δ 4.0-4.3 ppm (H-1) would show a cross-peak to the carbon signal at δ 70-75 ppm (C-1). This would allow for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, the protons of the methoxy group (~δ 3.3 ppm) would show a correlation to the C-3 carbon (~δ 80-85 ppm), confirming the attachment of the methoxy group to this position on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A prominent, broad absorption band would be expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol involved in intermolecular hydrogen bonding. orgchemboulder.comlibretexts.orgpressbooks.pub The C-H stretching vibrations of the cyclopentane ring and the methoxy group would appear as sharp peaks in the 3000-2850 cm⁻¹ region.

The C-O stretching vibrations are also key diagnostic peaks. The C-O stretch of the secondary alcohol (C-1-O) is predicted to appear in the range of 1100-1050 cm⁻¹, while the C-O stretch of the ether linkage (C-3-O) would likely be observed as a strong band in the 1150-1085 cm⁻¹ region. msu.edulibretexts.org The presence of both of these bands would be strong evidence for the ether-alcohol structure. The region below 1500 cm⁻¹, known as the fingerprint region, would show a complex pattern of absorptions due to various C-C stretching and C-H bending vibrations, which would be unique to the specific structure and stereochemistry of the molecule.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C-H stretch (sp³) | 3000 - 2850 | Strong |

| C-O stretch (ether) | 1150 - 1085 | Strong |

| C-O stretch (alcohol) | 1100 - 1050 | Strong |

Mass Spectrometry: Analysis of Fragmentation Patterns and Accurate Mass Determination for Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 116 would be expected, which would confirm the molecular formula. The intensity of this peak for cyclic alcohols can sometimes be weak. slideshare.netwhitman.edu

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for cyclic alcohols and ethers. researchgate.netnih.gov

Loss of a methoxy radical (·OCH₃): Cleavage of the C-O bond of the ether could lead to a fragment ion at m/z 85 (M - 31).

Loss of methanol (B129727) (CH₃OH): A common fragmentation pathway for methoxy-substituted cyclic compounds is the elimination of methanol, resulting in a peak at m/z 84 (M - 32).

Loss of water (H₂O): Dehydration is a characteristic fragmentation for alcohols, which would produce a fragment ion at m/z 98 (M - 18). whitman.edu

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms can occur. For instance, cleavage next to the alcohol could lead to various smaller fragments.

Ring cleavage: The cyclopentane ring can undergo fragmentation, leading to a complex pattern of smaller ions. A peak at m/z 57 is often observed for cyclic alcohols, arising from a complex ring cleavage. slideshare.netwhitman.edu

Accurate mass determination using high-resolution mass spectrometry (HRMS) would provide the exact molecular formula (C₆H₁₂O₂), distinguishing it from other compounds with the same nominal mass. nih.gov

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 116 | [M]⁺˙ (Molecular Ion) |

| 98 | [M - H₂O]⁺˙ |

| 85 | [M - ·OCH₃]⁺ |

| 84 | [M - CH₃OH]⁺˙ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Spectroscopic Signatures Differentiating Diastereomers and Enantiomers

The differentiation between the trans and cis diastereomers of 3-methoxycyclopentanol would be most effectively achieved using ¹H NMR spectroscopy. The key distinguishing feature would be the vicinal coupling constants between the protons on the substituted carbons (H-1 and H-3) and their neighbors (H-2 and H-4). Due to the different dihedral angles in the cis and trans isomers, the magnitudes of the J1,2, J2,3, and J3,4 coupling constants would be distinct. A detailed analysis of these coupling constants, potentially aided by computational modeling, would allow for an unambiguous assignment of the relative stereochemistry. Generally, the chemical shifts in the ¹H and ¹³C NMR spectra of the cis isomer would also differ from the trans isomer due to different steric environments.

Distinguishing between the enantiomers of this compound, ((1R,3R)- and (1S,3S)-3-methoxycyclopentanol), requires a chiral environment. Standard NMR and IR spectroscopy will not differentiate between enantiomers. However, by using a chiral resolving agent or a chiral solvent in NMR spectroscopy, it is possible to induce diastereomeric interactions that lead to separate signals for the two enantiomers, a technique known as chiral NMR spectroscopy.

Computational Chemistry and Theoretical Modeling of Methoxycyclopentanols

Conformational Analysis and Energy Landscape Exploration

The flexibility of the cyclopentane (B165970) ring in trans-3-Methoxycyclopentanol gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct three-dimensional arrangement or "conformer." Conformational analysis is the computational exploration of this energy landscape to identify the most stable conformers and the energy barriers between them. worldscientific.comacs.org

The cyclopentane ring is not planar and adopts puckered conformations to relieve angle and torsional strain. The two most common conformations are the "envelope," with Cs symmetry, and the "half-chair," with C2 symmetry. worldscientific.compdx.edu For a substituted cyclopentane like this compound, the positions of the methoxy (B1213986) and hydroxyl groups (either axial or equatorial-like) further differentiate the conformers.

Computational methods such as the Hartree-Fock (HF) method, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are employed to perform these analyses. youtube.comrsc.orgfiveable.mewikipedia.org The process typically begins with a systematic or stochastic search to generate a wide range of possible structures. youtube.com Each of these structures is then subjected to geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The relative energies of these optimized conformers determine their stability and predicted population at a given temperature.

Below is a representative data table illustrating the kind of results obtained from a conformational analysis of this compound, calculated at a specific level of theory.

| Conformer | Ring Pucker | Substituent Positions (OH, OCH₃) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Half-Chair (C₂) | Diequatorial | 0.00 | 75.4 |

| 2 | Envelope (Cₛ) | Equatorial, Axial | 1.25 | 10.2 |

| 3 | Envelope (Cₛ) | Axial, Equatorial | 1.35 | 8.7 |

| 4 | Half-Chair (C₂) | Diaxial | 2.10 | 3.1 |

| 5 | Twist (C₁) | Mixed | 2.50 | 2.6 |

Note: The data presented are hypothetical and for illustrative purposes to represent typical computational outputs.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of this compound and predicting its chemical reactivity. physchemres.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous properties can be derived.

Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness.

From these frontier orbital energies, a set of global reactivity descriptors can be calculated. mdpi.comscielo.org.mx These descriptors, defined within the framework of Conceptual DFT, provide a quantitative measure of a molecule's reactivity. ias.ac.in

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These calculations help identify the most reactive sites in the molecule. For instance, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack).

A summary of hypothetical reactivity descriptors for this compound is provided below.

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | -9.85 |

| LUMO Energy | E(LUMO) | - | 1.52 |

| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 11.37 |

| Chemical Potential | μ | (E(HOMO) + E(LUMO)) / 2 | -4.165 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | 5.685 |

| Global Electrophilicity Index | ω | μ² / (2η) | 1.52 |

Note: The data presented are hypothetical and for illustrative purposes to represent typical computational outputs.

Simulation of Reaction Mechanisms and Transition States to Predict Outcomes

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. researchgate.netresearchgate.net By modeling the transformation from reactants to products, researchers can identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. nih.govucsb.edu The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For a reaction involving this compound, such as its oxidation to a ketone, computational methods can be used to locate the geometry of the transition state. nih.gov This is a complex task, as the TS is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu

Methods like DFT are commonly used to perform these calculations. nih.gov By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides quantitative insights into the reaction's feasibility (thermodynamics) and speed (kinetics). For example, comparing the activation energies for different possible reaction pathways allows chemists to predict which products will be favored. researchgate.netumn.edu

The following table provides a hypothetical energy profile for the oxidation of the hydroxyl group in this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | trans-3-Methoxycyclopentanol + Oxidant | 0.0 |

| Transition State | Structure at the peak of the energy barrier | +22.5 |

| Products | 3-Methoxycyclopentanone (B7938530) + Reduced Oxidant | -15.8 |

Note: The data presented are hypothetical and for illustrative purposes to represent typical computational outputs.

Prediction of Spectroscopic Parameters via Computational Methods for Experimental Correlation

One of the most impactful applications of computational chemistry is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality. irdg.org By calculating parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, computational methods can aid in structure elucidation and the interpretation of experimental spectra. uncw.educore.ac.uk

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. nih.govrsc.org These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). The predicted chemical shifts for different possible isomers or conformers can be compared with experimental data to confirm the correct structure. uncw.edud-nb.info

Similarly, computational methods can predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. irdg.org By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra. core.ac.ukorgchemboulder.com This allows for the assignment of specific bands in an experimental spectrum to particular molecular motions.

The tables below show hypothetical examples of computationally predicted spectroscopic data for this compound compared with experimental values.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 (CH-OH) | 73.5 | 74.1 |

| C2 | 38.1 | 38.5 |

| C3 (CH-OCH₃) | 82.4 | 83.0 |

| C4 | 30.2 | 30.7 |

| C5 | 38.1 | 38.5 |

| OCH₃ | 56.5 | 57.2 |

Table 5: Predicted vs. Experimental IR Vibrational Frequencies

| Vibrational Mode | Predicted ν (cm⁻¹) | Experimental ν (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | 3350 | 3385 |

| C-H Stretch | 2960 | 2975 |

| C-O Stretch (Alcohol) | 1055 | 1060 |

| C-O Stretch (Ether) | 1100 | 1105 |

Note: The data presented are hypothetical and for illustrative purposes to represent typical computational outputs.

Applications in Complex Organic Synthesis

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Similarly, chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product.

Despite the chiral nature of trans-3-Methoxycyclopentanol, extensive searches of the chemical literature did not yield any published research detailing its use as a chiral auxiliary or as a ligand in asymmetric catalysis. The scientific community has explored a wide variety of chiral alcohols and their derivatives for these purposes; however, this compound does not appear to be among them.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

Key intermediates are crucial building blocks in the total synthesis of natural products and other complex organic molecules. Their structure often contains a significant portion of the final target's carbon skeleton and stereochemical information.

An exhaustive review of the literature did not uncover any instances where this compound has been employed as a key intermediate in the synthesis of complex organic molecules. While cyclopentane (B165970) and its derivatives are common structural motifs in natural products, the specific substitution pattern of this compound has not been reported as a strategic precursor in published synthetic routes.

Development of Methodologies for Stereocontrolled Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Methodologies are constantly being developed to achieve high levels of diastereoselectivity and enantioselectivity in these transformations.

No methodologies have been reported in the scientific literature that specifically utilize this compound or its derivatives for the development of stereocontrolled carbon-carbon bond formation reactions. Research in this area is extensive, with a focus on various catalysts, substrates, and reaction conditions; however, the involvement of this compound is not documented.

Emerging Research Frontiers in Methoxycyclopentanol Chemistry

Development of Novel Catalytic Systems for Highly Stereoselective Transformations

The stereoselective synthesis of substituted cyclopentanols and their precursors, cyclopentanones, is a significant area of research, driven by their presence in biologically active molecules. digitellinc.com While specific catalytic systems for trans-3-Methoxycyclopentanol are not extensively documented, developments in the broader field of cyclopentane (B165970) chemistry suggest promising future directions.

One major frontier is the use of dual-catalyst systems to achieve high levels of stereocontrol. For instance, a dual Lewis acidic system involving InBr₃ and EtAlCl₂ has been shown to be effective in the diastereoselective (3+2)-cycloaddition of donor-acceptor cyclopropanes with in situ-generated ketenes to form functionalized cyclopentanones. rsc.org This approach provides excellent yields and diastereoselectivity, offering a potential strategy for the stereocontrolled synthesis of precursors to this compound.

Furthermore, multicatalytic cascade reactions are emerging as a powerful tool for the asymmetric synthesis of complex cyclopentanones from simple starting materials. nih.gov The combination of a chiral secondary amine and a chiral N-heterocyclic carbene (NHC) catalyst, for example, can facilitate the enantioselective synthesis of densely functionalized cyclopentanones from aliphatic aldehydes and activated enones. nih.gov Such methodologies could be adapted to introduce the methoxy (B1213986) and hydroxyl groups with specific stereochemistry, leading to a highly controlled synthesis of this compound isomers.

The development of catalysts for the stereoselective reduction of substituted cyclopentanones is also a key area. While not specific to this compound, research into the diastereoselective reduction of ketones to 1,2-diols using reagents like sodium triacetoxyborohydride (B8407120) in a one-pot reaction demonstrates the potential for creating specific stereoisomers of substituted cyclopentanols. nih.gov

Table 1: Examples of Catalytic Systems for Stereoselective Synthesis of Cyclopentane Derivatives

| Catalyst System | Reaction Type | Key Advantages |

| InBr₃–EtAlCl₂ | (3+2)-cycloaddition | High diastereoselectivity and yields for cyclopentanone (B42830) synthesis. rsc.org |

| Chiral Secondary Amine / Chiral NHC | Cascade Reaction | High enantioselectivity for complex cyclopentanones from simple precursors. nih.govnih.gov |

| (S)-p-tol-BINAP/CuCl/NaOtBu | Enantioselective Reduction | Kinetic resolution of cyclopentenones with good selectivity. acs.org |

Integration with Flow Chemistry and Sustainable Synthesis Approaches

Continuous flow chemistry is increasingly being recognized as a valuable tool for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, offering advantages in terms of safety, scalability, and process control. nih.gov Although the application of flow chemistry to the synthesis of this compound has not been specifically reported, the broader trends in the field are highly relevant.

Flow chemistry has been successfully employed for various catalytic enantioselective transformations, including biocatalysis, organometallic catalysis, and metal-free organocatalysis. nih.govresearchgate.net These approaches could be adapted for the synthesis of this compound, potentially enabling more efficient and sustainable production methods. For example, immobilized enzymes or chiral catalysts could be used in packed-bed reactors to achieve continuous stereoselective synthesis. mdpi.com

The integration of flow chemistry with sustainable synthesis methodologies is another key research frontier. This includes the use of bio-based building blocks and greener reaction conditions. amanote.com Future research could explore the synthesis of this compound from renewable starting materials using flow processes, which would align with the growing demand for sustainable chemical manufacturing.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced spectroscopic and computational techniques are at the forefront of providing these insights.

In the context of catalytic hydrogenation, a key reaction in the synthesis of cyclic alcohols, in situ spectroscopy and density functional theory (DFT) calculations have been used to elucidate reaction mechanisms. For instance, studies on the hydrogenation of propylene (B89431) on copper-rhodium bimetallic catalysts have utilized in situ Raman spectroscopy to identify reaction intermediates. osti.gov Similar techniques could be applied to study the stereoselective reduction of a methoxycyclopentanone precursor to this compound, providing valuable information about the catalyst's mode of action.

Computational studies, particularly DFT calculations, are also powerful tools for investigating the stereoselectivity of chemical reactions. For example, DFT has been used to study the stereoselectivity of Diels-Alder reactions involving cyclopentadiene (B3395910) to predict the preferred endo or exo products. chemrxiv.org Such computational approaches could be employed to model the transition states in the synthesis of this compound, helping to explain the origins of stereoselectivity and guide the development of new catalysts.

Furthermore, mechanistic studies of ring-opening reactions of substituted cyclopentanes, aided by first-principles calculations, provide insights into C-C bond cleavage and rearrangement pathways. researchgate.net While not directly related to synthesis, this fundamental understanding of the reactivity of the cyclopentane ring is essential for developing robust synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.